Cardiospermin

Catalog No.
S584328
CAS No.
54525-10-9
M.F
C11H17NO7
M. Wt
275.25 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cardiospermin

CAS Number

54525-10-9

Product Name

Cardiospermin

IUPAC Name

(2S)-3-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-3-enenitrile

Molecular Formula

C11H17NO7

Molecular Weight

275.25 g/mol

InChI

InChI=1S/C11H17NO7/c1-5(3-13)6(2-12)18-11-10(17)9(16)8(15)7(4-14)19-11/h6-11,13-17H,1,3-4H2/t6-,7-,8-,9+,10-,11-/m1/s1

InChI Key

MQTLCYHUTVTHFO-MPVQUNCYSA-N

SMILES

C=C(CO)C(C#N)OC1C(C(C(C(O1)CO)O)O)O

Synonyms

cardiospermin

Canonical SMILES

C=C(CO)C(C#N)OC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

C=C(CO)[C@@H](C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Description

Cardiospermin is a cyanogenic glycoside.

Cardiospermin is a cyanogenic glycoside primarily isolated from the plant Cardiospermum halicacabum, which belongs to the family Sapindaceae. This compound is characterized by its unique structure, which includes a glucose moiety linked to a nitrile group. The presence of the nitrile group is significant as it can release hydrogen cyanide upon hydrolysis, a feature common among cyanogenic glycosides. Cardiospermin has been studied for its complex chemical composition and potential therapeutic applications, particularly in traditional medicine for treating various ailments such as inflammation and anxiety disorders .

Cardiospermin undergoes hydrolysis to release hydrogen cyanide, a reaction catalyzed by β-glucosidase enzymes. This process is crucial for the plant's defense mechanism against herbivores, as hydrogen cyanide is toxic. The hydrolysis of cardiospermin can be represented as follows:

Cardiosperminβ glucosidaseGlucose+Hydrogen Cyanide\text{Cardiospermin}\xrightarrow{\beta \text{ glucosidase}}\text{Glucose}+\text{Hydrogen Cyanide}

The ability of cardiospermin to release hydrogen cyanide makes it an interesting subject for studies on plant defense mechanisms and its potential effects on human health when consumed .

Cardiospermin exhibits several biological activities that contribute to its medicinal properties. It has been reported to possess anti-inflammatory effects, making it useful in treating conditions like eczema and dermatitis. Additionally, extracts containing cardiospermin have shown anxiolytic properties in animal models, suggesting potential applications in managing anxiety disorders. The compound's phytosterols are believed to play a role in these therapeutic effects, acting similarly to cortisone .

Cardiospermin is biosynthesized in plants through the pathway involving amino acids such as phenylalanine and tyrosine. The synthesis involves several enzymatic steps leading to the formation of the nitrile group attached to the glucose moiety. Various extraction methods have been employed to isolate cardiospermin from Cardiospermum halicacabum, including:

  • Ethanolic extraction: Commonly used due to its efficiency in extracting phenolic compounds.
  • Aqueous extraction: Often yields higher amounts of flavonoids and other polar compounds.
  • Chloroformic extraction: Useful for isolating non-polar compounds.

These methods vary in their effectiveness depending on the solvent used and the specific part of the plant being extracted .

Cardiospermin has several applications, particularly in traditional medicine. Its uses include:

  • Anti-inflammatory treatments: Effective against skin conditions like eczema and dermatitis.
  • Anxiolytic effects: Potentially useful in managing anxiety disorders.
  • Food industry: Extracts from Cardiospermum halicacabum are sometimes used as flavoring agents or dietary supplements due to their rich phytochemical profile.

Moreover, ongoing research explores its potential anticancer properties and other therapeutic benefits .

Studies have indicated that cardiospermin interacts with various biological systems, particularly through its hydrolysis product, hydrogen cyanide. Research into its interactions includes:

  • Detoxification mechanisms: Investigating how organisms that consume cyanogenic plants manage the toxicity of hydrogen cyanide.
  • Pharmacological interactions: Understanding how cardiospermin affects neurotransmitter systems related to anxiety and inflammation .

These studies highlight the need for careful consideration of dosage and administration routes when using cardiospermin-based therapies.

Cardiospermin shares structural similarities with other cyanogenic glycosides. Here are some comparable compounds:

Compound NameSource PlantNotable Features
AmygdalinPrunus amygdalus (almond)Releases hydrogen cyanide; used in cancer treatment research.
PrunasinPrunus serotina (black cherry)Similar hydrolysis mechanism; involved in plant defense.
LinamarinLinum usitatissimum (flax)Known for its toxic effects; studied for potential health benefits.

Uniqueness of Cardiospermin:

  • Unlike many other cyanogenic glycosides, cardiospermin's unique structure allows it to exhibit significant anti-inflammatory and anxiolytic properties, making it particularly valuable in medicinal applications.
  • Its extraction from Cardiospermum halicacabum, a plant with diverse traditional uses, further enhances its significance compared to more commonly studied compounds like amygdalin or linamarin.

XLogP3

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Wikipedia

Cardiospermin

Dates

Modify: 2024-02-18

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